molecular formula C36H72NiO4 B13829585 Nickel stearate

Nickel stearate

Cat. No.: B13829585
M. Wt: 627.6 g/mol
InChI Key: ZWJUEVYUQYTQJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nickel stearate, also known as nickel(II) stearate, is a metal-organic compound formed by the reaction of nickel and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₃₆H₇₀NiO₄, and it typically appears as a green powder . This compound is insoluble in water but soluble in organic solvents like carbon tetrachloride and pyridine .

Chemical Reactions Analysis

Nickel stearate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydroperoxides and reducing agents like hydrogen gas. Major products formed from these reactions include nickel nanoparticles and various organic compounds depending on the specific reaction conditions.

Comparison with Similar Compounds

Nickel stearate can be compared with other nickel organic acid salts, such as nickel acetate, nickel formate, and nickel oxalate . These compounds share similar properties, such as being metal derivatives of organic acids, but differ in their specific applications and reactivity. For example, nickel acetate is used to seal anodized aluminum, while nickel oxalate can be used to produce nickel nanoparticles . This compound’s unique combination of hydrophobicity and catalytic activity makes it particularly valuable in applications requiring both properties.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties, including its hydrophobicity and catalytic activity, make it a valuable material for various scientific and industrial purposes.

Properties

Molecular Formula

C36H72NiO4

Molecular Weight

627.6 g/mol

IUPAC Name

nickel;octadecanoic acid

InChI

InChI=1S/2C18H36O2.Ni/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);

InChI Key

ZWJUEVYUQYTQJW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Ni]

Origin of Product

United States

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